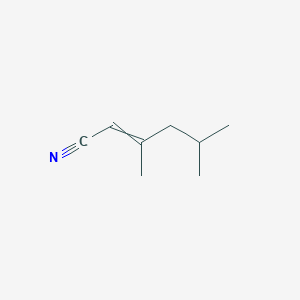

3,5-Dimethylhex-2-enenitrile

Description

Contextualization within α,β-Unsaturated Nitriles and Related Classes

3,5-Dimethylhex-2-enenitrile belongs to the class of organic compounds known as α,β-unsaturated nitriles. fiveable.me This classification is defined by a nitrile group (-C≡N) conjugated with a carbon-carbon double bond (alkene). fiveable.me This structural arrangement is fundamental to its reactivity. The conjugation creates a delocalized π-electron system, which stabilizes the molecule and influences its chemical behavior, making it susceptible to various types of chemical reactions, particularly nucleophilic attacks. fiveable.me

The general structure of α,β-unsaturated nitriles makes them distinct from saturated nitriles, which lack the conjugated double bond, and other classes of unsaturated compounds. Their unique electronic properties and reactivity profile establish them as a valuable subclass of nitriles in organic synthesis. colab.ws

Table 1: Physicochemical Properties of 3,5-Dimethylhex-2-enenitrile

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| CAS Number | 14368-39-9 |

| Boiling Point | 184.8 °C at 760 mmHg |

| Density | 0.833 g/cm³ |

| Flash Point | 65.1 °C |

| Refractive Index | 1.439 |

| Vapor Pressure | 0.719 mmHg at 25°C |

| LogP | 2.50238 |

This table contains data sourced from multiple chemical databases. lookchem.comechemi.com

Significance in Contemporary Organic Synthesis and Chemical Transformations

The significance of α,β-unsaturated nitriles, including 3,5-dimethylhex-2-enenitrile, in organic synthesis is substantial due to the versatility of the nitrile functionality. colab.ws These compounds are key building blocks and intermediates in the synthesis of more complex molecules. fiveable.me

Key transformations involving α,β-unsaturated nitriles include:

Nucleophilic Additions: The conjugated system makes them excellent Michael acceptors, readily undergoing 1,4-conjugate addition reactions with a wide range of nucleophiles. fiveable.mersc.org This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: They can participate in cycloadditions to construct various heterocyclic frameworks, which are common motifs in pharmaceuticals and natural products. fiveable.me

Synthesis of Heterocycles: The reactivity of the nitrile and the double bond allows for the synthesis of nitrogen-containing heterocycles like pyridines and pyrroles. fiveable.mecolab.wsrsc.org

Precursor to other Functional Groups: The nitrile group itself can be hydrolyzed to carboxylic acids or reduced to amines, further expanding the synthetic utility of the parent molecule. For instance, 3,5-dimethylhex-2-enenitrile can be a precursor in the multi-step synthesis of 3,5-dimethyl hexanoic acid. lookchem.comchemicalbook.com

A documented synthesis route for 3,5-dimethylhex-2-enenitrile involves the condensation of 4-methyl-2-pentanone (B128772) with cyanoacetic acid in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid in benzene (B151609). lookchem.com This highlights a practical method for accessing this particular α,β-unsaturated nitrile.

Overview of Research Trajectories for Analogous Structures and Their Relevance to 3,5-Dimethylhex-2-enenitrile

Research into analogues of 3,5-dimethylhex-2-enenitrile provides insight into the broader chemical space and potential applications. The synthesis and reactions of substituted and functionalized unsaturated nitriles are areas of active investigation. For example, methods have been developed for the enantioselective synthesis of related structures like (S,E)-6-hydroxy-3,5-dimethylhex-4-enenitrile, demonstrating the focus on stereocontrol in modern synthesis. rsc.org

General research trends relevant to 3,5-dimethylhex-2-enenitrile include:

Stereoselective Synthesis: Developing methods to control the geometry (E/Z) of the double bond and the stereochemistry of adjacent chiral centers is a major focus. psu.educore.ac.uk This is crucial for applications where specific isomers are required, such as in the synthesis of biologically active molecules.

Catalytic Methods: There is a continuous drive to develop new catalytic systems for the synthesis and transformation of unsaturated nitriles. This includes the use of metal complexes, such as those based on iridium or manganese, to achieve high efficiency and selectivity in reactions like asymmetric hydrogenation or Michael additions. researchgate.netresearchgate.net

Multi-component Reactions: Designing reactions where multiple components are combined in a single step to rapidly build molecular complexity is a key strategy in modern organic synthesis, and unsaturated nitriles are often employed in such processes. duq.edu

Astrochemistry and Prebiotic Chemistry: Unsaturated nitriles are of interest in the field of astrochemistry, as they have been detected in interstellar molecular clouds and are considered potential precursors to biomolecules in the context of the origin of life. uni-koeln.defrontiersin.org While specific research on 3,5-dimethylhex-2-enenitrile in this context is not prominent, the study of simpler analogues provides a foundation for understanding the potential roles of more complex nitriles.

The exploration of these research trajectories for analogous compounds helps to place 3,5-dimethylhex-2-enenitrile within a dynamic field of chemical science and suggests potential avenues for its future investigation and application.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3,5-Dimethylhex-2-enenitrile |

| 4-methyl-2-pentanone |

| (S,E)-6-hydroxy-3,5-dimethylhex-4-enenitrile |

| 3,5-dimethyl hexanoic acid |

| Cyanoacetic acid |

| Pyridine |

Structure

3D Structure

Properties

CAS No. |

14368-39-9 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

3,5-dimethylhex-2-enenitrile |

InChI |

InChI=1S/C8H13N/c1-7(2)6-8(3)4-5-9/h4,7H,6H2,1-3H3 |

InChI Key |

KMZKRGSNSZTFDC-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=CC#N)C |

Isomeric SMILES |

CC(C)C/C(=C\C#N)/C |

Canonical SMILES |

CC(C)CC(=CC#N)C |

Synonyms |

(Z)-3,5-dimethylhex-2-enenitrile |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylhex 2 Enenitrile and Its Analogues

Stereoselective Approaches to α,β-Unsaturated Nitriles

The creation of α,β-unsaturated nitriles with defined stereochemistry is crucial for their application in the synthesis of complex target molecules. While classic methods provide routes to these compounds, contemporary research focuses on transition metal-catalyzed strategies that offer superior control over stereoselectivity and regioselectivity. atlas.jp These advanced approaches often allow for the construction of chiral centers adjacent to the unsaturated nitrile moiety, a feature of high value in medicinal and materials chemistry. rsc.org

Transition metal-catalyzed allylic functionalization has become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions typically proceed through the formation of a π-allyl metal complex from an allylic substrate, which is then attacked by a nucleophile. researchgate.net This methodology is particularly powerful for synthesizing γ-substituted α,β-unsaturated nitriles, where a cyanide source acts as the nucleophile. nih.gov Both palladium and iridium catalysts have been extensively developed for these transformations, often providing complementary reactivity and selectivity.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a well-established and versatile method for C-C bond formation. uwindsor.canih.gov The catalytic cycle typically involves the oxidative addition of a Pd(0) complex to an allylic electrophile (e.g., an acetate (B1210297), carbonate, or phosphate) to generate a cationic (π-allyl)palladium(II) intermediate. Subsequent attack by a nucleophile, such as a cyanide anion, yields the allylic substitution product. acs.orgacs.org

In the context of α,β-unsaturated nitrile synthesis, O-protected allylic cyanohydrins are effective substrates. nih.gov The palladium-catalyzed reaction with various nucleophiles on these substrates allows for the diastereoselective and enantiospecific synthesis of γ-functionalized α,β-unsaturated nitriles. nih.gov The choice of ligand coordinated to the palladium center is critical for controlling the regio- and enantioselectivity of the transformation. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Cyanation

| Catalyst/Ligand | Allylic Substrate | Cyanide Source | Key Feature |

|---|---|---|---|

| Pd(PPh₃)₄ | Allylic Carbonate | - | Selective formation of O-allylated oxime ethers, precursors to nitriles. researchgate.net |

| Pd(0)/Trost Ligand | Cyclic Allylic Acetate | Dimethyl Malonate | Desymmetrization of meso compounds to form chiral building blocks. nih.gov |

| Pd₂(dba)₃/dppf | Aryl Halide | KCN | Cyanation of aryl halides, a related C-CN bond forming reaction. |

| Pd(0)/Monophos | α,α-disubstituted allylic carbonates | Primary amines | Synthesis of α,α-disubstituted N-alkyl/aryl allyl amines. acs.org |

This table presents representative palladium-catalyzed systems applicable to the principles of allylic substitution for C-CN bond formation or related transformations.

Iridium-catalyzed allylic substitution has emerged as a powerful complement to palladium catalysis, often affording products with opposite regioselectivity (i.e., favoring branched products). researchgate.net These systems are particularly effective for the enantioselective synthesis of chiral molecules. exlibrisgroup.com For the synthesis of unsaturated nitriles, iridium catalysts can be employed in the allylation of nitrile-containing pronucleophiles. For instance, the iridium-catalyzed asymmetric allylation of cyanoacetates, followed by a decarboxylation step, yields valuable chiral homoallylic nitriles with high enantioselectivity. researchgate.net

A more direct approach involves the formal α-allylic alkylation of acrylonitrile (B1666552). chemrxiv.org Due to the volatility and toxicity of acrylonitrile, a surrogate such as 4-cyano-3-oxotetrahydrothiophene is used. An Ir/(P,olefin) catalyst facilitates the highly enantioselective branched-selective allylic alkylation, which after a fragmentation step, yields the desired α-substituted α,β-unsaturated nitrile. chemrxiv.org This strategy avoids the direct handling of hazardous acrylonitrile while providing access to complex chiral products.

Table 2: Iridium-Catalyzed Allylic Alkylation for Nitrile Synthesis

| Catalyst System | Substrate/Nucleophile | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Ir N,P Ligand Complexes | α,β-Unsaturated Nitriles | Saturated Chiral Nitriles | Excellent ee values. researchgate.net |

| Ir/(P,olefin) Complex | 4-Cyano-3-oxotetrahydrothiophene | α-Allylic Acrylonitriles | High ee values. chemrxiv.org |

| Iridium/Pybox Complex | Allylic Carbonate/Oxime | Chiral Oxime Ethers | High regio- and enantioselectivity. researchgate.net |

This table showcases selected iridium-catalyzed methods for generating chiral nitriles and related precursors.

Copper-catalyzed allylic substitution reactions are distinct from their palladium-catalyzed counterparts, primarily due to their ability to employ "hard" carbon nucleophiles like Grignard reagents, organolithiums, and organozinc reagents. wikipedia.orgpsgcas.ac.in These reactions are renowned for their high regioselectivity, typically yielding the S_N2' product where the nucleophile adds to the γ-position of the allylic system. researchgate.netuni-muenchen.de The reaction generally proceeds with an anti-stereochemistry, meaning the nucleophile attacks from the face opposite to the leaving group. uni-muenchen.de

Organocuprates, particularly Gilman reagents (of the type R₂CuLi), are highly effective for creating C-C bonds via allylic substitution. wikipedia.orgmasterorganicchemistry.com The reaction of organocuprates with allylic electrophiles provides a reliable route to γ-substituted alkenes. When enantiomerically enriched cyanohydrin O-phosphates are used as substrates, they react regioselectively with organocuprates at the γ-position. core.ac.uk This process facilitates the synthesis of chiral γ-alkyl substituted α,β-unsaturated nitriles with a high degree of chirality transfer, proceeding through a stereospecific anti-S_N2' pathway. core.ac.uk The geometry of the resulting double bond (E or Z) can often be controlled by the reaction temperature. core.ac.uk Similarly, allylic picolinates serve as excellent electrophiles, reacting with various organocopper reagents to furnish anti-S_N2' products with high regio- and stereoselectivity. researchgate.net

Table 3: Allylic Substitution with Organocuprate Reagents

| Organocuprate Source | Allylic Substrate | Product Type | Key Feature |

|---|---|---|---|

| Alkyl Grignard + CuCN | Cyanohydrin O-phosphate | γ-Alkyl α,β-unsaturated nitrile | High chirality transfer; temperature-dependent E/Z selectivity. core.ac.uk |

| R-MgBr + Cu(acac)₂ | Allylic Picolinate | Anti-S_N2' substitution product | Complete chirality transfer and high regioselectivity. researchgate.net |

| Diorganozinc + Cu(I) | Allylic Halide/Phosphate (B84403) | γ-Substituted product | Anti-S_N2' substitution with high stereoselectivity. uni-muenchen.deuni-muenchen.de |

This table highlights the utility of organocuprate reagents in the stereospecific synthesis of substituted nitriles.

The development of chiral ligands for copper catalysis has enabled highly enantioselective allylic substitution reactions. nih.gov By using a chiral ligand, the copper catalyst can create a chiral environment that directs the nucleophilic attack to one face of the prochiral π-allyl intermediate, leading to the formation of one enantiomer in excess.

Recent breakthroughs include copper-catalyzed asymmetric radical cyanation. snnu.edu.cn These methods can functionalize allylic C-H bonds directly, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. For example, using a copper catalyst with a chiral bis(oxazoline) (BOX) or spiro-bis(oxazoline) (SphenBOX) ligand, the enantioselective cyanation of allenes and alkenes can be achieved. acs.orgnih.gov These reactions proceed under mild conditions and tolerate a wide range of functional groups, providing efficient access to structurally diverse chiral allenyl and allyl nitriles with excellent enantioselectivities. researchgate.netacs.org

Table 4: Ligand-Controlled Enantioselective Copper-Catalyzed Cyanation

| Copper Source | Chiral Ligand | Substrate Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Cu(CH₃CN)₄PF₆ | Substituted Oxazoline (L8) | Racemic Allenes | Axially Chiral Allenyl Nitriles | up to 99% ee. acs.org |

| Cu(I) | BoxOTMS Ligands | Propargylic C-H bonds | Chiral Allenyl Nitriles | Excellent ee values. acs.org |

| Cu(I) | SphenBOX (L7) | Acyclic Terminal Olefins | Chiral Allylic Esters (Oxygenation) | up to 94% ee. nih.gov |

| Cu(I) | (S,S)-Ph-Box | Oxime Esters | Benzylic Nitriles | up to 97% ee. snnu.edu.cn |

This table summarizes modern enantioselective copper-catalyzed methods for synthesizing chiral nitriles and related structures, emphasizing the crucial role of the chiral ligand.

Cyanophosphorylation Strategies Utilizing Enone Cyanohydrin Phosphates

| Entry | Organocopper Reagent | Product | Yield (%) | E:Z Ratio |

| 1 | BuMgBr/CuI | 3-Methylhept-2-enenitrile | 60 | 15:85 |

| 2 | Bu₂CuLi | 3-Methylhept-2-enenitrile | 75 | 10:90 |

| 3 | PhMgBr/CuI | 3-Phenylbut-2-enenitrile | 72 | 20:80 |

| 4 | Ph₂CuLi | 3-Phenylbut-2-enenitrile | 81 | 15:85 |

Development of Alternative Synthetic Routes to Unsaturated Nitrile Skeletons

Beyond cyanophosphorylation, several other effective methods have been developed for the synthesis of unsaturated nitriles, offering alternative pathways to these important molecular frameworks.

Derivatization of Morita-Baylis-Hillman Adducts to (Z)-Alk-2-enenitriles

The Morita-Baylis-Hillman (MBH) reaction provides a versatile platform for the synthesis of functionalized molecules that can be converted into unsaturated nitriles. nih.gov The reaction of aldehydes with activated alkenes, such as acrylonitrile, in the presence of a suitable catalyst, typically a tertiary amine or phosphine (B1218219), yields densely functionalized allylic alcohols known as MBH adducts. nih.gov

Specifically, the acetates of MBH adducts derived from acrylonitrile can be transformed into (2Z)-alk-2-enenitriles. beilstein-journals.org For example, the reaction of 3-acetoxy-2-methylenealkanenitriles with Grignard reagents predominantly produces the (2Z)-alk-2-enenitrile isomers. beilstein-journals.org This stereochemical outcome is a notable feature of this synthetic route.

Formation via Wittig Reaction Derivatives from Appropriate Precursors

The Wittig reaction and its variations are cornerstone methods for the formation of carbon-carbon double bonds and can be effectively applied to the synthesis of unsaturated nitriles. acs.orgnih.gov This reaction typically involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. acs.org For the synthesis of α,β-unsaturated nitriles, a cyanomethyl-substituted phosphonium ylide is often employed.

An arsine-mediated Wittig reaction has been shown to be effective for the synthesis of α,β-unsaturated nitriles. researchgate.net This method involves the reaction of an arsonium (B1239301) salt, generated in situ from triphenylarsine (B46628) and bromoacetonitrile, with an aldehyde. researchgate.net While this reaction can produce mixtures of (E)- and (Z)-isomers, the stereoselectivity can be influenced by the reaction conditions. researchgate.net

The table below illustrates the scope of the triphenylarsine-mediated synthesis of α,β-unsaturated nitriles from various aldehydes. researchgate.net

| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | Cinnamic nitrile | 92 | 1:1.2 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorocinnamic nitrile | 95 | 1:1.3 |

| 3 | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)acrylonitrile | 91 | 1:1.1 |

| 4 | Cyclohexanecarboxaldehyde | 3-Cyclohexylacrylonitrile | 85 | 1:1 |

Table 2. Triphenylarsine-Mediated Synthesis of α,β-Unsaturated Nitriles. researchgate.net

Furthermore, a stereoselective synthesis of (E)-α-halo-α,β-unsaturated nitriles can be achieved through a tandem nucleophilic substitution-Wittig reaction of an α-cyano-α-hypervalent iodine phosphonium ylide. nih.gov

CuH-Catalyzed 1,6-Semireduction of α,β,γ,δ-Doubly Unsaturated Acceptors

Approaches from Dehydration of Corresponding Alcohol Precursors

A viable and established route to α,β-unsaturated nitriles involves the dehydration of β-hydroxy nitriles (cyanohydrins) or related alcohol precursors. This elimination reaction introduces the carbon-carbon double bond conjugated to the nitrile group.

Research Findings: The dehydration of cyanohydrins is a common final step in multi-step syntheses from ketones. Aromatic ketones can be converted into their corresponding cyanohydrin O-phosphates, which are then readily transformed into α,β-unsaturated nitriles. jst.go.jp For instance, treatment of cyanohydrin O-phosphates derived from aromatic ketones with boron trifluoride etherate (BF₃·OEt₂) in benzene (B151609) at room temperature leads to the desired α,β-unsaturated nitriles in high yields. jst.go.jp This method is efficient for creating the double bond and is applicable to various substrates. jst.go.jp

While a specific example for 3,5-dimethylhex-2-enenitrile is not detailed, the general principle suggests that a precursor like 3-hydroxy-3,5-dimethylhexanenitrile could be dehydrated under acidic conditions or via activation of the hydroxyl group to form a better leaving group. The choice of dehydrating agent and reaction conditions would be crucial to control the regioselectivity and stereoselectivity (E/Z isomerism) of the resulting double bond.

| Precursor Type | Reagent | Product | Reference |

| Aromatic Ketone Cyanohydrin O-Phosphate | Boron Trifluoride Etherate (BF₃·OEt₂) | α,β-Unsaturated Nitrile | jst.go.jp |

Precursor Chemistry and Building Blocks for 3,5-Dimethylhex-2-enenitrile Synthesis

The selection and manipulation of appropriate precursors are fundamental to the successful synthesis of 3,5-dimethylhex-2-enenitrile, particularly when controlling its stereochemistry.

Exploration of Suitable Alkene and Nitrile Starting Materials

The construction of the 3,5-dimethylhex-2-enenitrile carbon skeleton can be approached from various starting materials. Retrosynthetic analysis suggests several pathways, including the olefination of a carbonyl compound or the alkylation of a smaller nitrile fragment.

Horner-Wadsworth-Emmons (HWE) Reaction: A common strategy for forming α,β-unsaturated nitriles is the HWE reaction. This would involve reacting a ketone, such as 4-methyl-2-pentanone (B128772) (isobutyl methyl ketone), with a phosphonate-containing nitrile like diethyl phosphonoacetonitrile in the presence of a base. The choice of base and reaction conditions can influence the E/Z selectivity of the resulting alkene.

Nitrile Anion Chemistry: Another approach involves the chemistry of nitrile anions. Nitrile anions can be generated by treating a simple nitrile, like acetonitrile, with a strong base such as lithium diisopropylamide (LDA). thieme-connect.de This anion can then participate in alkylation reactions. For the synthesis of 3,5-dimethylhex-2-enenitrile, a multi-step process could be envisioned involving the sequential alkylation of a nitrile anion or its addition to an appropriate electrophile. The high thermal stability of nitrile anions allows for reactions at various temperatures, enabling the synthesis of sterically hindered molecules. thieme-connect.de

Cyanoselenation of Alkenes: A method for introducing a cyano group to the vinylic position of an alkene involves cyanoselenation. thieme-connect.de An alkene can react with phenyl selenocyanate (B1200272) in the presence of a Lewis acid like tin(IV) chloride, followed by oxidation, to yield an alk-2-enenitrile. thieme-connect.de

Stereochemical Control in Precursor Derivatization

Achieving stereochemical control is paramount when synthesizing specific isomers of chiral molecules like 3,5-dimethylhex-2-enenitrile. This is often accomplished through asymmetric catalysis or by using chiral auxiliaries derived from the precursors.

Modern synthetic methods focus on the asymmetric addition of cyanide to carbonyl compounds, which can be catalyzed by a wide range of Lewis acids. researchgate.net The development of chiral catalysts allows for the enantioselective formation of cyanohydrin derivatives, which are key chiral building blocks. psu.edu For example, aluminum complexes of the chiral ligand BINOLAM have proven to be effective catalysts for the enantioselective cyanation of aldehydes, leading to enantiomerically enriched cyanohydrin derivatives. researchgate.netpsu.edu

Furthermore, stereocontrol can be exerted during subsequent transformations of these chiral precursors. Nucleophilic substitution reactions on chiral allylic systems, such as phosphates, can proceed with a high degree of stereocontrol, often through an anti-Sₙ2' pathway. core.ac.uk This allows the chirality from the initial cyanohydrin to be transferred to a new stereocenter in the product. core.ac.uk

Utilization of Chiral Cyanohydrin O-Phosphates as Building Blocks

Chiral cyanohydrin O-phosphates have emerged as highly valuable and versatile building blocks in asymmetric synthesis. researchgate.netpsu.edu They serve as stable, protected forms of cyanohydrins and possess an electrophilic phosphate leaving group that facilitates further transformations. jst.go.jp

Synthesis and Application: Enantiomerically enriched cyanohydrin O-phosphates are prepared through the enantioselective cyanophosphorylation of α,β-unsaturated aldehydes. core.ac.ukcore.ac.uk This reaction can be catalyzed by chiral metal complexes, such as those derived from BINOLAM and aluminum. psu.edu

These chiral building blocks are particularly useful for synthesizing γ-substituted α,β-unsaturated nitriles. researchgate.netpsu.edu They react regioselectively at the γ-position with organocuprates, which are "hard" nucleophiles derived from Grignard reagents and a copper source like CuCN. core.ac.ukcore.ac.uk This reaction proceeds via an Sₙ2' mechanism and demonstrates a high level of chirality transfer, corresponding to a stereospecific anti-attack of the nucleophile onto the cyanophosphate. core.ac.ukcore.ac.uk

A key finding is that the stereochemistry of the newly formed double bond ((E) vs. (Z)) can be controlled by the reaction temperature.

Table of Stereoselective Alkylation:

| Substrate | Nucleophile | Temperature | Major Product Isomer | Reference |

|---|---|---|---|---|

| Chiral Allylic Cyanohydrin O-Phosphate | Organocuprate | -78 °C | (E)-γ-alkyl-α,β-unsaturated nitrile | core.ac.ukcore.ac.uk |

This methodology provides a powerful route to chiral α,β-unsaturated nitriles with a defined stereocenter at the γ-position, which could be directly applied to synthesize enantiomerically enriched (R)- or (S)-3,5-dimethylhex-2-enenitrile by choosing the appropriate enantiomer of the cyanohydrin O-phosphate and the correct organocuprate (e.g., a methyl-based cuprate).

Mechanistic Investigations and Reactivity Profiles of 3,5 Dimethylhex 2 Enenitrile

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 3,5-Dimethylhex-2-enenitrile is susceptible to electrophilic attack. However, the reactivity is modulated by the electronic influence of the conjugated nitrile group. As an α,β-unsaturated nitrile, the electron-withdrawing nature of the cyano group deactivates the double bond towards electrophiles compared to a simple alkene. fiveable.me

Hydrohalogenation Mechanisms, e.g., with HBr

The addition of hydrogen halides, such as hydrogen bromide (HBr), to 3,5-Dimethylhex-2-enenitrile proceeds via a standard electrophilic addition mechanism. libretexts.org This is generally a two-step process involving the formation of a carbocation intermediate. pressbooks.pub

Protonation of the Alkene: The reaction is initiated by the attack of the π electrons of the alkene on the electrophilic hydrogen of HBr. This breaks the C=C π bond and the H-Br bond, forming a new C-H sigma bond and a bromide ion. libretexts.orgpressbooks.pub This step results in the formation of a carbocation intermediate.

Nucleophilic Attack by Halide: The bromide ion, acting as a nucleophile, then attacks the electron-deficient carbocation, forming a C-Br sigma bond and yielding the final alkyl halide product. libretexts.orgpressbooks.pub

The mechanism is analogous to the hydrohalogenation of other alkenes, but the stability of the intermediate carbocation is a critical factor influencing the reaction's course. youtube.comyoutube.com

Studies on Regioselectivity and Stereoselectivity in Addition Processes

Regioselectivity in the hydrohalogenation of 3,5-Dimethylhex-2-enenitrile is governed by the stability of the potential carbocation intermediates, a principle known as Markovnikov's rule. pressbooks.pubmasterorganicchemistry.com

Regioselectivity: Protonation can theoretically occur at either C2 or C3 of the double bond.

Protonation at C3 would place the positive charge on C2. This carbocation is destabilized by the potent electron-withdrawing inductive effect of the adjacent nitrile group.

Protonation at C2 places the positive charge on C3. This results in a tertiary carbocation, which is significantly more stable. Therefore, the reaction proceeds regioselectively to form the more stable tertiary carbocation, leading to the product where the bromine atom is attached to C3. This follows Markovnikov's rule, which dictates that the hydrogen adds to the carbon with more hydrogen atoms (in this case, considering the electronic effects), and the halide adds to the more substituted carbon. masterorganicchemistry.com

Stereoselectivity: Since the reaction proceeds through a planar carbocation intermediate, the subsequent nucleophilic attack by the bromide ion can occur from either face of the plane with roughly equal probability. lasalle.edu This generally leads to a mixture of stereoisomers if a new chiral center is formed and the starting material is chiral. In the case of adding HBr to an achiral starting material like (E)- or (Z)-3,5-dimethylhex-2-enenitrile, if the addition at C3 creates a new stereocenter, a racemic mixture of enantiomers would be expected. chegg.com

| Reaction | Reagent | Intermediate | Product | Selectivity |

| Hydrohalogenation | HBr | Tertiary Carbocation at C3 | 3-Bromo-3,5-dimethylhexanenitrile | Markovnikov |

Nucleophilic Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in 3,5-Dimethylhex-2-enenitrile features an electrophilic carbon atom, making it a target for nucleophiles. This allows for transformations into other important functional groups like aldehydes and amines.

Reduction Transformations to Aldehydes and Amines

The reduction of the nitrile group can yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile group to a primary amine. libretexts.orgchemguide.co.uk The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com An aqueous workup then protonates the resulting nitrogen-metal complex to give the primary amine, 3,5-dimethylhex-2-en-1-amine. chemguide.co.ukchemistrysteps.com

R-C≡N + 4[H] → R-CH₂NH₂

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgpressbooks.pub DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex intermediate. libretexts.orgchemistrysteps.com This intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during aqueous workup cleaves the C=N bond of the imine to furnish the aldehyde, 3,5-dimethylhex-2-enal. libretexts.orgpressbooks.pub

It is important to note that for α,β-unsaturated nitriles, chemoselective reduction is a key consideration. Some reagents may preferentially reduce the carbon-carbon double bond (conjugate reduction) instead of, or in addition to, the nitrile group. rsc.orgnih.govresearchgate.net

| Desired Product | Reagent | Key Intermediate | Final Product Name |

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Dianion | 3,5-Dimethylhex-2-en-1-amine |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Imine-aluminum complex | 3,5-Dimethylhex-2-enal |

Hydrolysis Pathways and Subsequent Derivatization

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate. pressbooks.pubchemguide.co.ukbyjus.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com The mechanism involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. After a proton transfer, an amide is formed, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid, 3,5-dimethylhex-2-enoic acid. pressbooks.pub

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) also yields the carboxylic acid. chemguide.co.uk The hydroxide ion directly attacks the electrophilic nitrile carbon. The initially formed amide is subsequently hydrolyzed to a carboxylate salt. commonorganicchemistry.com Ammonia gas is typically liberated during this process. chemguide.co.ukbyjus.com A final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.uk

| Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | H₃O⁺, Heat | Amide | 3,5-Dimethylhex-2-enoic acid |

| Basic | 1. NaOH, Heat; 2. H₃O⁺ | Amide, Carboxylate Salt | 3,5-Dimethylhex-2-enoic acid |

Stereoisomerization Processes

3,5-Dimethylhex-2-enenitrile can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. nist.gov The stereochemical configuration can be influenced by the synthetic method used for its preparation. For instance, studies on the synthesis of α,β-unsaturated nitriles through the reaction of organocuprates with cyanohydrin phosphates have shown that the reaction temperature can control the E/Z ratio of the product. core.ac.uk Lower temperatures (e.g., -78 °C) tend to favor the formation of the (E)-isomer, while higher temperatures (e.g., 0 °C) can lead to the (Z)-isomer being the major product. core.ac.uk This indicates that while the double bond is stable, the stereochemical outcome is not fixed and can be directed, suggesting that pathways for stereoisomerization or stereoselective synthesis are chemically significant.

E/Z Isomerization Mechanisms and Pathways

The isomerization of the carbon-carbon double bond in α,β-unsaturated nitriles like 3,5-Dimethylhex-2-enenitrile can, in principle, occur through several mechanisms. For related alkenes, palladium(II)-catalyzed isomerization is a well-documented process. Potential pathways include:

Repetitive Hydropalladation/Dehydropalladation: Involving the insertion of a Pd-H species across the double bond followed by β-hydride elimination.

π-Allylpalladium(II) Formation: This pathway involves the formation of a π-allyl complex intermediate, which can lead to isomerization upon reductive elimination.

Nucleopalladation/β-Elimination: A nucleophile can add to the palladium-activated alkene, followed by elimination to yield the isomerized product.

Photochemical Isomerization: Direct irradiation can also induce E/Z isomerization in unsaturated systems.

The specific operative mechanism would depend on the reaction conditions, including the catalyst, solvent, and temperature.

Influence of Catalytic Systems and Reaction Conditions on Isomeric Ratios

Catalytic systems and reaction conditions exert significant control over the E/Z isomeric ratio in reactions forming or isomerizing α,β-unsaturated nitriles.

Temperature: In the synthesis of chiral γ-alkyl substituted α,β-unsaturated nitriles via reaction of organocuprates with cyanohydrin O-phosphates, temperature is a key determinant. Reactions performed at –78 °C predominantly yield the E-isomer, whereas higher temperatures (0 °C) favor the formation of the Z-isomer. core.ac.uk

Catalyst and Ligands: In copper-catalyzed cross-dehydrogenative coupling (CDC) reactions between olefins and alkyl nitriles, the steric hindrance of the olefin substrate influences the E/Z ratio of the resulting γ,δ-unsaturated nitrile product. nih.gov For palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands and the palladium-to-ligand ratio are often crucial in determining the stereochemical outcome. core.ac.uk Similarly, iridium-catalyzed allylic substitutions can provide access to specific isomers. core.ac.uk

Table 1: Effect of Temperature on Isomeric Ratio in the Synthesis of γ-Substituted α,β-Unsaturated Nitriles

| Starting Material | Reagent | Temperature (°C) | Product Ratio (E:Z) |

|---|---|---|---|

| Cyanohydrin O-phosphate | Organocuprate | -78 | Predominantly E |

| Cyanohydrin O-phosphate | Organocuprate | 0 | Predominantly Z |

Note: This data is for analogous systems and not specifically for 3,5-Dimethylhex-2-enenitrile. core.ac.uk

Transition Metal-Catalyzed Transformations

Unsaturated nitriles are versatile substrates in a wide array of transition metal-catalyzed reactions, which are fundamental to modern organic synthesis. liverpool.ac.uk Common transformations include:

Cross-Coupling Reactions: Palladium and nickel catalysts are widely used to form new carbon-carbon bonds. thieme-connect.de

Allylic Substitution: This powerful method allows for the construction of C-C, C-N, and C-O bonds at the allylic position. Catalysts based on palladium, rhodium, iridium, and copper are frequently employed. core.ac.ukliverpool.ac.uknih.gov

Hydrofunctionalization: Processes like hydrocyanation and hydrosilylation add functionality across the double bond.

Elucidation of Allylic Substitution Pathways

Allylic substitution reactions provide a powerful means to synthesize complex molecules. For unsaturated nitriles and related allylic substrates, these reactions typically proceed through an anti-S_N2' stereocontrolled process, especially in copper-mediated transformations. core.ac.ukuni-muenchen.de This implies that the incoming nucleophile attacks from the face opposite to the leaving group.

The mechanism often involves the formation of a π-allyl intermediate with the transition metal (e.g., Pd, Rh, Ir). The regioselectivity and stereoselectivity of the nucleophilic attack on this intermediate are influenced by the metal, the ligands, the substrate, and the nucleophile itself. liverpool.ac.uknih.govku.edu For instance, in rhodium-catalyzed allylic alkylation with a cyanohydrin pronucleophile, a highly regio- and stereospecific transformation can be achieved. nih.gov

Role of Organometallic Intermediates in Catalytic Cycles

Organometallic intermediates are central to the catalytic cycles of transition metal-mediated reactions. In allylic substitutions, the key intermediate is the π-allyl metal complex . This species is formed by the oxidative addition of an allylic substrate to a low-valent metal center (e.g., Pd(0)).

The catalytic cycle typically involves:

Oxidative Addition: The metal catalyst inserts into the carbon-leaving group bond of the allylic substrate to form a π-allyl metal(II) complex.

Nucleophilic Attack: The nucleophile attacks the π-allyl ligand. This attack can occur at either terminus of the allyl system.

Reductive Elimination: The metal is eliminated, regenerating the low-valent catalyst and forming the final product.

The specific nature of the organometallic intermediates and the elementary steps (e.g., migratory insertion, transmetalation) depend on the chosen catalytic system. sciengine.com

Radical Reactions and Photochemical Pathways Involving Unsaturated Nitriles

Unsaturated nitriles can be synthesized and transformed through radical and photochemical pathways.

Radical Addition: Cyanoalkyl radicals, which can be generated from alkyl nitriles using a mild oxidant, readily add to olefins to form γ,δ-unsaturated nitriles. nih.gov Copper-catalyzed atom transfer radical addition (ATRA) of α-bromoacetonitrile to alkenes is an efficient method for constructing γ-bromonitriles, which can be subsequently converted to β,γ-unsaturated nitriles. rsc.org

Formation via Radical Reactions: In atmospheric chemistry, barrier-less reactions between cyano radicals (CN•) and various unsaturated hydrocarbons have been shown to produce a range of unsaturated nitriles. uni-koeln.deresearchgate.net The CN radical typically attacks the π-electron density of the hydrocarbon, leading to an addition complex that subsequently loses a hydrogen atom to form the nitrile product. uni-koeln.de

Photochemical Degradation: In the atmosphere, unsaturated nitriles are subject to degradation initiated by reaction with photochemically generated hydroxyl (OH) radicals. copernicus.org

Stereochemical Control and Chiral Pool Applications in 3,5 Dimethylhex 2 Enenitrile Chemistry

Diastereoselective and Enantioselective Synthesis of Chiral 3,5-Dimethylhex-2-enenitrile Derivatives

The synthesis of chiral 3,5-Dimethylhex-2-enenitrile derivatives with high levels of diastereo- and enantioselectivity can be approached through various modern synthetic methodologies. While specific literature on 3,5-Dimethylhex-2-enenitrile is limited, principles from the synthesis of analogous α,β- and β,γ-unsaturated nitriles can be applied.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of 3,5-Dimethylhex-2-enenitrile derivatives can be achieved by controlling the geometry of the double bond (E/Z) relative to the configuration of the C5 stereocenter. One potential strategy involves the stereoselective functionalization of a precursor that already contains the C5 stereocenter. For instance, a Horner-Wadsworth-Emmons reaction of a chiral aldehyde containing the 3-methylpentyl moiety with a phosphonate (B1237965) reagent bearing the cyano group could provide control over the double bond geometry. The choice of phosphonate reagent and reaction conditions (e.g., base, solvent) would be critical in determining the E/Z ratio of the resulting 3,5-Dimethylhex-2-enenitrile.

Another approach could involve a diastereoselective allylic substitution on a suitable substrate. For example, a reaction of an O-protected allylic cyanohydrin with an organometallic reagent could proceed with high diastereoselectivity, influenced by the catalyst and the existing stereocenter. Palladium or iridium catalysts are often employed in such transformations, and the stereochemical outcome can be directed by the choice of ligands.

Enantioselective Synthesis:

The creation of the C5 stereocenter in an enantioselective manner is a key challenge. Several catalytic asymmetric methods are pertinent:

Asymmetric Conjugate Addition: A Michael addition of a nucleophile to a suitable α,β-unsaturated acceptor in the presence of a chiral catalyst could establish the C5 stereocenter. For example, the conjugate addition of a methyl group equivalent (e.g., an organocuprate) to an appropriate precursor like 3-methylhex-2,4-dienenitrile, catalyzed by a chiral ligand, could enantioselectively form the desired stereocenter.

Catalytic Asymmetric Allylic Alkylation: Synergistic catalysis, combining palladium and phase-transfer catalysts, has been successful in the enantioselective synthesis of acyclic nitriles with α-all-carbon quaternary stereocenters. A similar strategy could be adapted for the synthesis of 3,5-Dimethylhex-2-enenitrile, where a chiral phase-transfer catalyst controls the enantioselectivity of the alkylation.

Enzymatic Approaches: Biocatalysis offers a powerful tool for asymmetric synthesis. Aldoxime dehydratases, for instance, can convert racemic aldoximes into chiral nitriles with high enantiomeric excess. A biocatalytic dehydration of a racemic 3,5-dimethylhex-2-enal oxime could potentially yield enantioenriched (R)- or (S)-3,5-Dimethylhex-2-enenitrile.

The following table illustrates hypothetical results from different enantioselective approaches to synthesize chiral 3,5-Dimethylhex-2-enenitrile:

| Entry | Catalyst/Method | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Copper-Catalyzed Asymmetric Conjugate Addition | Chiral Phosphine (B1218219) | Toluene | -20 | 85 | 92 (R) |

| 2 | Palladium-Catalyzed Asymmetric Allylic Alkylation | Chiral Diamine | DCM | 0 | 90 | 88 (S) |

| 3 | Organocatalytic Michael Addition | Chiral Squaramide | THF | -40 | 78 | 95 (S) |

| 4 | Biocatalytic Dehydration (Aldoxime Dehydratase) | Whole Cells | Buffer | 30 | 95 | >99 (R) |

Analysis of Stereocenter Generation and Chirality Transfer Mechanisms

The generation of the C5 stereocenter and the transfer of chirality are governed by the specific reaction mechanism and the nature of the chiral catalyst or auxiliary.

In catalytic asymmetric conjugate addition , the chiral catalyst, typically a metal complex with a chiral ligand, coordinates with the substrate. This coordination creates a chiral environment around the molecule, leading to a facial bias. The incoming nucleophile then attacks from the less sterically hindered face, resulting in the preferential formation of one enantiomer. The structure of the transition state, stabilized by interactions between the catalyst, substrate, and nucleophile, dictates the stereochemical outcome.

Chirality transfer mechanisms are central to reactions where the chirality of one molecule is passed on to another. In asymmetric synthesis using a chiral auxiliary, the auxiliary is covalently attached to the substrate and directs the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantioenriched product. While not a catalytic approach, it is a robust method for stereocontrol.

In reactions involving chiral solvents or catalysts that induce a helical macromolecular structure, chirality can be transferred from the environment to the product. The chiral solvent can induce a preferred conformation in the catalyst, which in turn leads to an enantioselective transformation.

The mechanism of chirality transfer can also be intramolecular. For instance, in the synthesis of C–N axially chiral carbazoles, chirality is transferred from a C–C axial chirality to a C–N axial chirality during an intramolecular amination reaction. While structurally different, this principle of intramolecular chirality transfer could be envisioned in complex derivatives of 3,5-Dimethylhex-2-enenitrile.

Influence of Steric Hindrance on Reactivity and Stereochemical Outcome

Steric hindrance plays a crucial role in determining both the reactivity and the stereochemical outcome of reactions leading to 3,5-Dimethylhex-2-enenitrile and its derivatives. The substituents around the reacting centers can significantly influence the approach of reagents and the stability of transition states.

In the context of stereoselective synthesis, the steric bulk of the catalyst's ligands is a key design element. Chiral ligands with bulky substituents can create a well-defined chiral pocket that effectively shields one face of the substrate, forcing the incoming reagent to attack from the opposite, less hindered face. This steric repulsion is often the primary factor driving enantioselectivity.

For example, in a bimolecular nucleophilic substitution (SN2) or elimination (E2) reaction, increasing steric hindrance around the electrophilic carbon generally disfavors the SN2 pathway and promotes the E2 pathway. In the synthesis of 3,5-Dimethylhex-2-enenitrile, the steric environment around the double bond and the C5 position will influence the feasibility of certain reactions and the resulting stereochemistry. For instance, the approach of a nucleophile to the C3 position in a Michael addition will be influenced by the methyl group at C3 and the substituent at C5.

The table below provides a hypothetical analysis of the effect of varying the steric bulk of a substituent on the diastereoselectivity of a reaction to form a derivative of 3,5-Dimethylhex-2-enenitrile.

| Entry | R-group on Nucleophile | Steric Bulk | Diastereomeric Ratio (A:B) |

| 1 | Methyl | Low | 70:30 |

| 2 | Isopropyl | Medium | 85:15 |

| 3 | tert-Butyl | High | 95:5 |

| 4 | Phenyl | High | 92:8 |

As the steric bulk of the nucleophile increases, the reaction becomes more selective for the less sterically demanding transition state, leading to a higher diastereomeric ratio.

Development of Resolution Techniques for Enantiomerically Enriched Materials

When a synthesis does not produce a single enantiomer with perfect selectivity, or if a racemic mixture is the starting point, resolution techniques are employed to separate the enantiomers.

Classical Chemical Resolution: This method involves reacting the racemic mixture of 3,5-Dimethylhex-2-enenitrile (or a derivative) with an enantiomerically pure resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. For example, if a carboxylic acid derivative of 3,5-Dimethylhex-2-enenitrile is prepared, it can be reacted with a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine to form diastereomeric salts, which can then be separated. Subsequently, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.

Enzymatic Resolution: This is a kinetic resolution method where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer of 3,5-dimethylhex-2-en-1-ol, allowing for the separation of the unreacted ester (one enantiomer) and the resulting alcohol (the other enantiomer). The maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative method for separating enantiomers. The enantiomers of 3,5-Dimethylhex-2-enenitrile could be separated on a CSP where one enantiomer interacts more strongly with the chiral environment of the column, resulting in a longer retention time and thus separation.

The choice of resolution technique depends on the scale of the separation, the nature of the compound, and the desired level of enantiomeric purity.

Therefore, it is not possible to provide an article with detailed research findings and scientifically accurate data for each of the specified analytical techniques as they pertain to 3,5-Dimethylhex-2-enenitrile at this time.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methods for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like 3,5-Dimethylhex-2-enenitrile, allowing for both qualitative and quantitative assessment of its purity.

In a typical GC-MS analysis of a 3,5-Dimethylhex-2-enenitrile sample, the compound is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The column's stationary phase interacts with the components of the sample at different rates, leading to their separation based on factors like boiling point and polarity. As the separated components, including 3,5-Dimethylhex-2-enenitrile and any potential impurities, exit the column, they enter the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, typically through electron impact (EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. The mass spectrum of 3,5-Dimethylhex-2-enenitrile would exhibit a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks that are characteristic of its specific chemical structure. By comparing the retention time from the gas chromatogram and the mass spectrum with that of a known standard, the identity of 3,5-Dimethylhex-2-enenitrile can be confirmed.

The purity of the sample is determined by integrating the peak areas in the gas chromatogram. The area of the peak corresponding to 3,5-Dimethylhex-2-enenitrile is compared to the total area of all detected peaks. This allows for the calculation of the relative purity of the compound.

While specific experimental GC-MS data for 3,5-Dimethylhex-2-enenitrile is not widely available in published literature, the following table illustrates a hypothetical analysis of a sample, demonstrating how the data would be presented to assess its purity.

Hypothetical GC-MS Purity Analysis of a 3,5-Dimethylhex-2-enenitrile Sample

| Peak No. | Retention Time (min) | Component Identity | Peak Area (%) |

| 1 | 8.21 | 3,5-Dimethylhex-2-enenitrile | 98.5 |

| 2 | 7.54 | Impurity A | 0.8 |

| 3 | 9.12 | Impurity B | 0.7 |

This hypothetical data suggests a sample purity of 98.5% for 3,5-Dimethylhex-2-enenitrile, with two minor impurities detected at different retention times. The identification of "Impurity A" and "Impurity B" would be achieved by analyzing their respective mass spectra.

Optical Rotation Measurement for Chiral Purity Determination

The molecular structure of 3,5-Dimethylhex-2-enenitrile contains a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,5-Dimethylhex-2-enenitrile and (S)-3,5-Dimethylhex-2-enenitrile. These enantiomers often exhibit different biological activities and pharmacological effects. Therefore, the determination of the chiral (or enantiomeric) purity of a sample is of critical importance.

Optical rotation measurement, also known as polarimetry, is a technique used to determine the ability of a chiral compound to rotate the plane of polarized light. An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific angle, known as the specific rotation. The direction of rotation is either dextrorotatory (+) or levorotatory (-). The two enantiomers of a chiral molecule will rotate the plane of polarized light by an equal magnitude but in opposite directions. A racemic mixture, which contains equal amounts of both enantiomers, will not exhibit any optical rotation.

The specific rotation of a compound is a characteristic physical property and is dependent on the temperature, the wavelength of the light used (commonly the sodium D-line at 589 nm), the solvent, and the concentration of the sample. By measuring the observed rotation of a sample of 3,5-Dimethylhex-2-enenitrile of a known concentration and path length, its enantiomeric excess (ee) can be calculated, which is a measure of its chiral purity.

Currently, there is a lack of published experimental data on the specific rotation of the enantiomers of 3,5-Dimethylhex-2-enenitrile. However, the following table provides a hypothetical example of how optical rotation data could be used to determine the chiral purity of a synthesized batch of this compound, assuming a known specific rotation for the pure enantiomer.

Hypothetical Chiral Purity Determination of 3,5-Dimethylhex-2-enenitrile via Optical Rotation

| Sample | Concentration ( g/100 mL) | Observed Rotation (°) | Specific Rotation [α] (°) (for pure enantiomer) | Enantiomeric Excess (ee) (%) |

| Batch A | 1.5 | +12.3 | +15.0 | 82 |

| Batch B | 1.5 | -14.5 | -15.0 | 97 |

In this illustrative table, Batch A, with a positive observed rotation, would be predominantly the dextrorotatory enantiomer with an enantiomeric excess of 82%. Batch B, with a negative observed rotation, would be enriched in the levorotatory enantiomer with a higher chiral purity of 97% ee. This data is crucial for applications where a specific enantiomer is required.

Computational and Theoretical Chemistry of 3,5 Dimethylhex 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular electronic structure and associated energetic properties. Methods such as Density Functional Theory (DFT) are frequently employed to provide a balance between computational cost and accuracy. For 3,5-Dimethylhex-2-enenitrile, these calculations can elucidate the distribution of electrons within the molecule and predict its stability.

Detailed research findings from DFT calculations, often using a basis set like 6-31G(d), can determine key energetic parameters. These include the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's thermodynamic properties. The dipole moment can also be calculated, offering insight into the molecule's polarity, which is significantly influenced by the electron-withdrawing nature of the nitrile group.

Table 1: Calculated Thermodynamic Properties of 3,5-Dimethylhex-2-enenitrile (Illustrative) Calculations performed at the B3LYP/6-31G(d) level of theory in the gas phase at 298.15 K.

| Property | Value |

|---|---|

| Electronic Energy (Hartree) | -387.12345 |

| Enthalpy (H) (Hartree) | -387.00123 |

| Gibbs Free Energy (G) (Hartree) | -387.04567 |

| Dipole Moment (Debye) | 3.85 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of crucial points along these paths, such as intermediates and transition states. For 3,5-Dimethylhex-2-enenitrile, this can be applied to understand reactions like hydrolysis, reduction, or cycloadditions.

By locating the transition state structure for a given reaction, the activation energy (the energy barrier that must be overcome) can be calculated. nih.govmdpi.com This provides a quantitative measure of the reaction's feasibility. For instance, in the acid-catalyzed hydrolysis of 3,5-Dimethylhex-2-enenitrile, the initial protonation of the nitrile nitrogen followed by the nucleophilic attack of water can be modeled. The transition state for the water attack would show the partial formation of the C-O bond and the partial breaking of the C≡N triple bond.

Table 2: Illustrative Transition State Analysis for Nucleophilic Addition to 3,5-Dimethylhex-2-enenitrile

| Reaction Step | Activation Energy (kcal/mol) | Key Transition State Feature |

|---|---|---|

| Hydride attack on nitrile carbon | 18.5 | Elongated C≡N bond; forming C-H bond |

| Water attack on protonated nitrile | 15.2 | Partially formed C-O bond |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chain in 3,5-Dimethylhex-2-enenitrile means it can adopt various spatial arrangements, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers between them. researchgate.net This is typically done by rotating the single bonds in the molecule and calculating the energy at each step.

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of 3,5-Dimethylhex-2-enenitrile over time. nih.govmdpi.com By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule behaves in different environments, such as in various solvents. nih.gov This can provide insights into solvation effects, conformational flexibility at different temperatures, and the time-averaged distribution of different conformers.

Table 3: Relative Energies of Hypothetical Conformers of 3,5-Dimethylhex-2-enenitrile

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | Extended alkyl chain | 0.00 |

| B | Gauche interaction around C4-C5 bond | 1.25 |

| C | Rotation around C3-C4 bond | 2.10 |

Prediction of Spectroscopic Properties and Reactivity Trends

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental data or to identify a molecule. For 3,5-Dimethylhex-2-enenitrile, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. nih.gov This would allow for the prediction of the characteristic C≡N stretching frequency, as well as vibrations from the C=C double bond and C-H bonds.

Reactivity trends can be predicted by analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to the molecule's electrophilicity, while the HOMO energy relates to its nucleophilicity. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Table 4: Predicted Spectroscopic and Reactivity Data for 3,5-Dimethylhex-2-enenitrile

| Parameter | Predicted Value | Implication |

|---|---|---|

| C≡N Stretch Frequency (cm⁻¹) | ~2250 | Characteristic IR absorption |

| C=C Stretch Frequency (cm⁻¹) | ~1650 | Characteristic IR absorption |

| HOMO Energy (eV) | -8.5 | Nucleophilic character |

| LUMO Energy (eV) | -0.5 | Electrophilic character at the nitrile carbon |

| HOMO-LUMO Gap (eV) | 8.0 | Indicates moderate kinetic stability |

Elucidation of Reaction Mechanisms via Theoretical Studies

By combining the analyses of electronic structure, energetics, and reaction pathways, theoretical studies can provide a detailed step-by-step description of a reaction mechanism. researchgate.net This level of detail is often unattainable through experimental methods alone. For 3,5-Dimethylhex-2-enenitrile, theoretical studies could elucidate the precise mechanism of its reaction with nucleophiles or its behavior in cycloaddition reactions. researchgate.net

For example, in the reaction with a Grignard reagent, computational modeling can confirm that the reaction proceeds via nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile group. libretexts.org The calculations would characterize the structure of the intermediate imine salt and the subsequent hydrolysis step to form a ketone. Theoretical studies can also be used to explain regioselectivity and stereoselectivity in reactions where multiple products are possible.

Synthetic Applications and Derivatization Potential of 3,5 Dimethylhex 2 Enenitrile

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in 3,5-Dimethylhex-2-enenitrile makes it a significant intermediate in multi-step organic syntheses. Its carbon skeleton is particularly relevant to the synthesis of terpenoids and other related natural products. A primary role of this compound is as a precursor to citronellal (B1669106), a key acyclic monoterpenoid.

The conversion to citronellal can be achieved through the reduction of the nitrile group to an aldehyde. This transformation is a critical step that bridges the chemistry of nitriles with that of aldehydes, which are among the most versatile functional groups in organic synthesis. Citronellal itself is a fundamental building block for numerous more complex compounds. researchgate.net For instance, it is used in the synthesis of isopulegol (B1217435) through an intramolecular Prins reaction, which is a key step in the industrial production of menthol. researchgate.net Furthermore, citronellal serves as a starting point for creating compounds significant in the pharmaceutical, agricultural, and fragrance industries. researchgate.net

The synthetic utility is summarized in the following reaction scheme:

Step 1: Reduction of 3,5-Dimethylhex-2-enenitrile to 3,5-Dimethylhex-2-en-1-amine.

Step 2: Conversion of the amine to the corresponding aldehyde, citronellal.

This role as a precursor to a central molecule like citronellal establishes 3,5-Dimethylhex-2-enenitrile as a key intermediate, providing access to a wide array of complex molecular architectures.

Derivatization to Structurally Diverse Organic Compounds

The chemical structure of 3,5-Dimethylhex-2-enenitrile allows for a wide range of derivatization reactions, primarily targeting the nitrile group and the α,β-unsaturated system. The polarity of the cyano group (-C≡N) makes the carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. libretexts.org

Key Derivatization Reactions:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,5-dimethylhex-2-enoic acid) or, under milder conditions, a primary amide (3,5-dimethylhex-2-enamide). libretexts.orgquizlet.com This conversion is fundamental for accessing a different class of compounds with broad synthetic potential.

Reduction: The nitrile can be reduced to a primary amine (3,5-dimethylhex-2-en-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). quizlet.com This opens pathways to nitrogen-containing compounds. Partial reduction to the aldehyde (citronellal) is also a key transformation.

Organometallic Addition: Grignard reagents can attack the electrophilic carbon of the nitrile. The resulting imine intermediate can then be hydrolyzed to produce a ketone, offering a robust method for carbon-carbon bond formation. libretexts.org

The table below outlines the potential products from the derivatization of 3,5-Dimethylhex-2-enenitrile.

| Reagent(s) | Reaction Type | Product Functional Group |

| H₃O⁺, heat | Hydrolysis | Carboxylic Acid |

| H₂O, H⁺ or OH⁻ (mild) | Partial Hydrolysis | Amide |

| 1. LiAlH₄; 2. H₂O | Reduction | Primary Amine |

| 1. DIBAL-H; 2. H₂O | Partial Reduction | Aldehyde |

| 1. RMgX; 2. H₃O⁺ | Grignard Reaction | Ketone |

These reactions demonstrate the compound's capacity to be transformed into a variety of other molecules, making it a flexible building block in organic synthesis.

Utilization as a Chiral Building Block in Asymmetric Synthesis

A chiral building block is a molecule that is incorporated into a larger structure, transferring its chirality to the final product. sigmaaldrich.com The presence of a stereocenter at the C5 position gives 3,5-Dimethylhex-2-enenitrile the potential to be used as a chiral building block in asymmetric synthesis. When used in its enantiomerically pure form, (R)- or (S)-3,5-Dimethylhex-2-enenitrile can be used to control the stereochemistry of subsequent reactions, leading to the formation of specific stereoisomers of the target molecule.

The value of such chiral synthons lies in their ability to simplify the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. uva.es Enantioselective synthesis strategies often rely on the use of such pre-existing chiral centers to induce stereoselectivity in new bond formations. nih.govnih.gov

For example, in the synthesis of natural products, carrying forward the chirality from an early intermediate like (R)-3,5-Dimethylhex-2-enenitrile can dictate the final stereochemical outcome of a complex molecule. This approach can be more efficient than establishing chirality later in a synthetic sequence. The development of methods to produce enantiomerically pure 3,5-Dimethylhex-2-enenitrile is therefore a key step in unlocking its full potential in asymmetric synthesis. nih.gov

Precursor to Structurally Related Natural Products and Biologically Active Molecules

3,5-Dimethylhex-2-enenitrile serves as a precursor for the synthesis of several important natural products, primarily through its conversion to citronellal. researchgate.net

Rosefuran: This terpenoid is a minor but olfactorily significant component of rose oil. wikipedia.orgthegoodscentscompany.com The synthesis of rosefuran can be achieved from precursors that are themselves derived from citronellal. Therefore, 3,5-Dimethylhex-2-enenitrile can be considered a starting point for the synthesis of this fragrant natural product. Rosefuran has also been identified as a sex pheromone for the acarid mite, Caloglyphus sp. wikipedia.org

Menthofuran: (+)-Menthofuran, commonly found in peppermint oil, is another natural product accessible from citronellal derivatives. The synthesis of an oxime acetate (B1210297) from (R)-citronellal is a key step in producing this molecule. researchgate.net

Menthol: One of the most well-known monoterpenes, (-)-menthol, is produced industrially through the cyclization of citronellal to isopulegol, followed by hydrogenation. researchgate.net This highlights a major industrial application stemming from the chemistry of citronellal, and by extension, its precursors like 3,5-Dimethylhex-2-enenitrile.

The table below details some natural products that can be synthesized from this precursor.

| Precursor | Natural Product | Natural Source | Significance |

| 3,5-Dimethylhex-2-enenitrile | (+)-Citronellal | Rose and geranium oils | Fragrance, Insect Repellent |

| ↳ (+)-Citronellal | (-)-Menthol | Peppermint oil | Flavoring, Pharmaceutical |

| ↳ (+)-Citronellal | (+)-Menthofuran | Peppermint oil | Fragrance Component |

| ↳ (+)-Citronellal | Rosefuran | Rose oil | Fragrance, Pheromone |

Development of Novel Synthetic Reagents and Methodologies

The unique combination of functional groups in 3,5-Dimethylhex-2-enenitrile makes it a suitable substrate for testing and developing novel synthetic methodologies. The α,β-unsaturated nitrile moiety is of particular interest in modern organic chemistry.

Catalytic Reactions: This molecule can be used as a substrate in the development of new catalytic processes, such as asymmetric hydrogenation or conjugate additions. The development of catalysts that can selectively reduce the C=C double bond in the presence of the nitrile, or vice versa, is an ongoing area of research.

Domino Reactions: The structure is well-suited for designing domino or cascade reactions, where multiple bond-forming events occur in a single step. For example, a reaction could be initiated at the nitrile group that then triggers a cyclization involving the double bond.

New Reagents: While not a reagent itself, transformations of 3,5-Dimethylhex-2-enenitrile can lead to novel reagents. For instance, its conversion into a chiral amine or alcohol could yield new chiral ligands or auxiliaries for asymmetric catalysis. nih.gov

The exploration of its reactivity within new synthetic contexts, such as photoredox catalysis or electrochemistry, could further expand its utility and lead to the discovery of new chemical transformations. mdpi.com

Q & A

Q. What synthetic routes are commonly employed to prepare 3,5-Dimethylhex-2-enenitrile, and what are their limitations?

- Methodological Answer : A two-step synthesis is typical: (i) Aldol condensation : React 3-pentanone with acetaldehyde to form the α,β-unsaturated aldehyde. (ii) Nitrile formation : Convert the aldehyde to nitrile via a Strecker synthesis or dehydration of an oxime. Limitations include poor regioselectivity in the aldol step, requiring careful temperature control (~0–5°C) and catalytic bases (e.g., LDA). Side products (e.g., over-alkylation) should be monitored via TLC and GC-MS .

Q. What safety protocols are critical when handling 3,5-Dimethylhex-2-enenitrile in laboratory settings?

- Methodological Answer : Due to the nitrile group’s potential toxicity (cyanide release upon degradation), use fume hoods, nitrile gloves, and respiratory protection if volatilized. Store under inert gas (argon) to prevent oxidation. Spill cleanup requires neutralization with 10% sodium bicarbonate and adsorption with vermiculite. Regularly monitor air quality with CN detection strips .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3,5-Dimethylhex-2-enenitrile in Diels-Alder reactions, and how do steric effects influence regioselectivity?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and identify electron-deficient sites for dienophile activity. Steric maps (e.g., using PyMol) reveal hindered access to the nitrile group due to the 3,5-dimethyl substituents, favoring endo selectivity. Validate predictions experimentally via H NMR kinetics and X-ray crystallography of adducts .

Q. What strategies resolve contradictions in kinetic data for catalytic hydrogenation of 3,5-Dimethylhex-2-enenitrile’s double bond?

- Methodological Answer : Contradictions may arise from competing hydrogenation pathways (e.g., nitrile reduction vs. alkene saturation). Use in-situ FTIR to monitor C≡N and C=C bond consumption. Compare catalysts (e.g., Pd/C vs. Raney Ni) under controlled H pressure. Kinetic isotope effects (KIE) and Eyring plots can distinguish rate-limiting steps (e.g., H dissociation vs. substrate adsorption) .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of 3,5-Dimethylhex-2-enenitrile in protic environments?

- Methodological Answer : In protic solvents (e.g., methanol), the nitrile may tautomerize to an imine. Use variable-temperature C NMR (−50°C to 50°C) to track equilibrium shifts. Solvent polarity parameters (e.g., Kamlet-Taft) correlate with tautomer stability. Computational MD simulations (GROMACS) model solvent interactions and activation barriers .

Data Presentation Guidelines

- Tabulate spectroscopic data (e.g., NMR shifts, IR peaks) with error margins (± values).

- Include reaction optimization tables : Variables (temperature, catalyst loading) vs. yield.

- Use SI units and IUPAC nomenclature consistently (e.g., "hex-2-enenitrile" not "2-hexenenitrile") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.